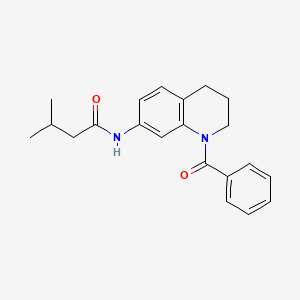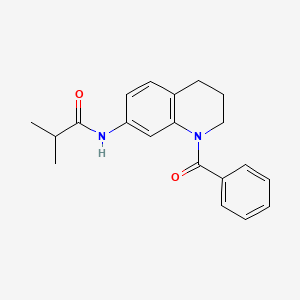![molecular formula C16H20N4O3 B6566354 N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946349-97-9](/img/structure/B6566354.png)
N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide, referred to as NMB-Phthalazin, is an organic compound with a wide range of applications in scientific research. It is a derivative of phthalazine, a heterocyclic aromatic compound, and is composed of a substituted ethanediamide moiety. NMB-Phthalazin has been used in various scientific fields due to its unique properties, such as its high solubility in water and its ability to act as a chelating agent.
Aplicaciones Científicas De Investigación
NMB-Phthalazin has a wide range of applications in scientific research. It has been used as a chelating agent in the synthesis of metal complexes, as a ligand for catalytic reactions, and as a reagent for the determination of metal ions in solution. Additionally, it has been used in the synthesis of organic compounds, such as dyes and pharmaceuticals. Furthermore, it has been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of peptides, proteins, and other bioactive molecules.
Mecanismo De Acción
NMB-Phthalazin acts as a chelating agent, meaning it can form strong bonds with metal ions. This is because the compound contains two nitrogen atoms, which are electron-rich and can form coordinate covalent bonds with metal ions. The nitrogen atoms are also able to form hydrogen bonds with the metal ions, which further increases the strength of the bond.
Biochemical and Physiological Effects
NMB-Phthalazin has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including E. coli, S. aureus, and P. aeruginosa. Additionally, it has been found to inhibit the growth of certain fungi, including C. albicans and A. niger. Furthermore, it has been shown to possess antioxidant activity, and to possess anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMB-Phthalazin has several advantages for use in laboratory experiments. It has a high solubility in water, which makes it easy to work with. Additionally, it can be used as a chelating agent, which allows for the synthesis of metal complexes and other organic compounds. Furthermore, it can be used as a reagent for the determination of metal ions in solution. However, it also has some limitations for use in laboratory experiments. It is not very stable, and its reactivity can vary depending on the pH of the solution. Additionally, it can be toxic to humans and should be handled with caution.
Direcciones Futuras
NMB-Phthalazin has several potential future directions. It could be used as a chelating agent in the synthesis of more complex metal complexes. Additionally, it could be used as a reagent for the synthesis of peptides and proteins. Furthermore, its potential anti-inflammatory and anti-cancer properties could be further explored, and it could be used as a potential therapeutic agent. Finally, it could be used as a catalyst in the synthesis of polymers and other organic compounds.
Métodos De Síntesis
NMB-Phthalazin can be synthesized by a variety of methods, including the condensation of 4-oxo-3,4-dihydrophthalazin-1-ylmethyl chloride and N-(3-methylbutyl)ethanediamine in the presence of an acid catalyst. This reaction occurs in a two-step process, in which the first step involves the condensation of the two reagents to form the desired product, and the second step involves the hydrolysis of the intermediate product to yield the final product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be performed at temperatures ranging from 0-110°C.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10(2)7-8-17-15(22)16(23)18-9-13-11-5-3-4-6-12(11)14(21)20-19-13/h3-6,10H,7-9H2,1-2H3,(H,17,22)(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVXKMDVRRCWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopentyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6566282.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6566291.png)

![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide](/img/structure/B6566305.png)
![4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(4-fluorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B6566308.png)
![8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6566324.png)


![2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6566338.png)
![3-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide](/img/structure/B6566339.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B6566362.png)
![methyl 3-{[(3-methylbutyl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6566370.png)
![7-(4-methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B6566380.png)
![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6566384.png)